1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one 1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one
Brand Name: Vulcanchem
CAS No.: 650617-20-2
VCID: VC7024393
InChI: InChI=1S/C12H14Cl2N4O2S/c1-12(2,3)7(19)5-21-11-17-16-8(20-11)4-18-6-15-9(13)10(18)14/h6H,4-5H2,1-3H3
SMILES: CC(C)(C)C(=O)CSC1=NN=C(O1)CN2C=NC(=C2Cl)Cl
Molecular Formula: C12H14Cl2N4O2S
Molecular Weight: 349.23

1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one

CAS No.: 650617-20-2

Cat. No.: VC7024393

Molecular Formula: C12H14Cl2N4O2S

Molecular Weight: 349.23

* For research use only. Not for human or veterinary use.

1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one - 650617-20-2

Specification

CAS No. 650617-20-2
Molecular Formula C12H14Cl2N4O2S
Molecular Weight 349.23
IUPAC Name 1-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one
Standard InChI InChI=1S/C12H14Cl2N4O2S/c1-12(2,3)7(19)5-21-11-17-16-8(20-11)4-18-6-15-9(13)10(18)14/h6H,4-5H2,1-3H3
Standard InChI Key SYSNIBQPXPJRIY-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CSC1=NN=C(O1)CN2C=NC(=C2Cl)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C12H13Cl2N5O2S

  • Molecular Weight: Approximately 362.24 g/mol

Structural Features

This compound features:

  • A 4,5-dichloroimidazole group, which is known for its bioactive properties.

  • A 1,3,4-oxadiazole ring, a heterocycle often used in drug design due to its stability and electron-rich nature.

  • A thioether linkage connecting the oxadiazole to a dimethylbutanone moiety, which adds hydrophobicity and may influence solubility.

Chemical Representation

The compound can be represented using the following:

  • SMILES Notation: CC(C)(C(=O)CSc1nnc(o1)CN2C(=NC(=C2Cl)Cl))C

  • InChI Key: Unique identifier for database referencing.

General Synthetic Approach

The synthesis of this compound likely involves:

  • Formation of the Oxadiazole Core: Using precursors such as hydrazides and carboxylic acids under cyclization conditions.

  • Attachment of the Imidazole Group: Via alkylation or nucleophilic substitution.

  • Thioether Formation: Reaction of the oxadiazole with an alkyl halide or thiol derivative.

  • Ketone Functionalization: Introducing the dimethylbutanone group through acylation or related reactions.

Example Reaction Conditions

Reactions are typically carried out in solvents like ethanol or dichloromethane under mild to moderate temperatures (50–100°C), often with catalysts such as potassium carbonate or triethylamine.

Medicinal Chemistry

Compounds containing imidazole and oxadiazole rings have demonstrated:

  • Antimicrobial Activity: Effective against bacterial and fungal strains.

  • Anticancer Properties: The dichloroimidazole moiety may interact with DNA or enzymes involved in cell proliferation.

  • Anti-inflammatory Effects: Common in heterocyclic compounds with sulfur linkages.

Material Science

The stability of the oxadiazole ring makes this compound suitable for:

  • Optoelectronic Devices: As a component in light-emitting diodes or photovoltaic cells.

  • Polymer Additives: Enhancing thermal stability and mechanical properties.

Crystallographic Data

Single-crystal X-ray diffraction may reveal:

  • Bond lengths and angles within the heterocyclic rings.

  • The spatial arrangement of substituents.

Comparative Analysis

FeatureCompound Characteristics
Functional GroupsDichloroimidazole, Oxadiazole, Ketone, Thioether
StabilityHigh due to aromaticity in heterocycles
SolubilityModerate; likely soluble in organic solvents like DMSO or DMF
Bioactivity PotentialAntimicrobial, anticancer, anti-inflammatory
Synthetic ComplexityMedium; requires multi-step synthesis with specialized reagents

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